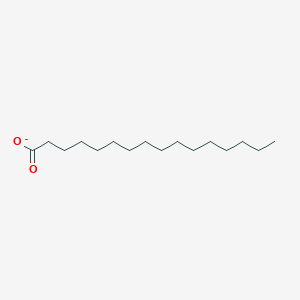

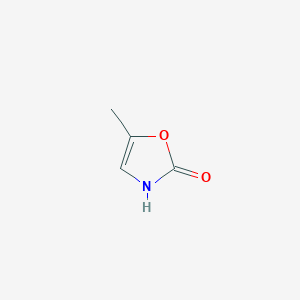

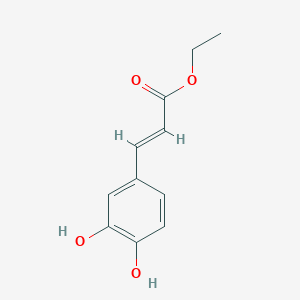

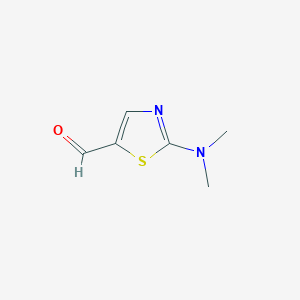

![molecular formula C22H14 B086070 Benzo[G]chrysene CAS No. 196-78-1](/img/structure/B86070.png)

Benzo[G]chrysene

概要

説明

Synthesis Analysis

Benzo[g]chrysene has been synthesized through various methods. One approach involves its preparation and subsequent use in generating K-region arene oxide, benzo[g]chrysene 9,10-oxide, and a fjord region diarene oxide, benzo[g]chrysene 1,2: 9,10-dioxide, despite challenges in synthesizing the fjord region arene oxide directly (Agarwal, Boyd, & Jennings, 1985). Another innovative method utilizes FeCl3 to promote the synthesis of polysubstituted benzo[g]chrysene from diphenylacetypene and phenylacetaldehyde derivatives under mild conditions, leading to compounds with notable photophysical properties and liquid crystallinity (Bai et al., 2016).

Molecular Structure Analysis

Although specific studies on benzo[g]chrysene's molecular structure from the provided papers are not directly available, research on related PAHs and benzene derivatives offers insights into the aromatic nature and stability of such compounds. For example, the molecular structure of benzene, a simpler aromatic hydrocarbon, reveals planarity and equivalent bond lengths, indicative of delocalized π-electrons, which likely share similarities with benzo[g]chrysene's molecular architecture (Copper, Gerratt, & Raimondi, 1986).

Chemical Reactions and Properties

Benzo[g]chrysene undergoes various chemical reactions, notably the formation of covalent DNA adducts through its DNA-reactive metabolites. These adducts are crucial in understanding its carcinogenic potential. Studies have explored the nucleotide excision repair of these adducts, revealing the role of the p53 tumor suppressor gene in modulating the repair processes of low levels of benzo[g]chrysene-DNA adducts in human fibroblasts (Lloyd & Hanawalt, 2002).

Physical Properties Analysis

The physical properties of benzo[g]chrysene, such as its crystallinity and photophysical behavior, can be inferred from the synthesis of its polysubstituted derivatives. These derivatives exhibit unique properties, such as strong emission peaks in the blue light range and liquid crystallinity, highlighting the compound's versatility and potential in material science applications (Bai et al., 2016).

Chemical Properties Analysis

The chemical properties of benzo[g]chrysene, particularly its reactivity and interaction with biological molecules, are of great interest due to its carcinogenic nature. The formation of DNA adducts and the role of metabolic activation in human cells, as seen in studies with the MCF-7 cell line, provide critical insights into its mechanism of action at the molecular level (Agarwal, Coffing, Baird, Kiselyov, Harvey, & Dipple, 1997).

科学的研究の応用

Cancer Research

Benzo[G]chrysene (BgC) is an environmental pollutant that has been studied in the field of cancer research .

Application Summary

Recent studies have demonstrated that anti-BgC-11,12-dihydrodiol 13,14-epoxide (anti-BgCDE) is a potent mammary carcinogen in rats . The human mammary carcinoma cell line MCF-7 was treated with BgC to determine whether BgC can be metabolically activated to anti-BgCDE in human cells .

Methods of Application

The human mammary carcinoma cell line MCF-7 was treated with BgC and the DNA adducts formed in these experiments were examined using 32 P-postlabeling .

Results or Outcomes

It was found that BgC is metabolically activated in MCF-7 cells to form major DNA adducts through both the syn- and anti-11,12-dihydrodiol 13,14-epoxide metabolites . BgC is therefore a potential environmental risk to humans .

Pharmacology

Benzo[c]chrysene (B[c]C) is structurally intriguing among the PAH because it features both a bay region and a fjord region .

Application Summary

Like other PAHs, chrysenes are thought to exert their carcinogenicity via metabolic activation of proximally carcinogenic dihydrodiols to diol epoxides as ultimate carcinogens .

Methods of Application

B[c]C was metabolized with S9 liver fraction from phenobarbital/β-naphthoflavone-treated rats . Dihydrodiols were formed on both terminal rings as well as in the K-region .

Results or Outcomes

2-, 3-, and 10-HydroxyB[c]C were also identified as metabolites . In mutagenicity studies toward S. typhimurium TA100, 1,2-dihydrodiol was more mutagenic than B[c]C at doses above 1.25 μg/plate, whereas 9,10-dihydrodiol was toxic at doses above 1.25 μg/plate .

Synthesis of Polysubstituted Benzo[g]chrysene

Benzo[G]chrysene (BgCh) has been used in the field of organic synthesis .

Application Summary

A new and straightforward method has been developed to synthesize polysubstituted benzo [g]chrysene (BgCh) from diphenylacetypene and phenylacetaldehyde derivatives .

Methods of Application

The exact stoichiometry of FeCl3 was controlled under mild conditions to synthesize BgCh . The BgCh derivatives can also be functionalized by halogenation with Cl, Br, and I on the newly built aromatic ring .

Results or Outcomes

The compounds demonstrated extraordinary liquid crystallinity . Some of them exhibited hexagonal columnar mesophases (Col h). In particular, one compound showed a rectangular columnar plastic phase (Col rp) under 35 °C on cooling . The fluorescence spectra of BgCh revealed a strong emission peak at 405 nm and a shoulder peak near 424 nm in DCM in the range of blue light .

Determination of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene

Benzo[G]chrysene is used in the field of analytical chemistry .

Application Summary

Benzo(a)pyrene, Benzo(a)anthracene, Benzo(b)fluoranthene, and Chrysene are simultaneously determined in Tocotrienol Concentrates using Dual Solid-phase Extraction and Gas Chromatography-Mass Spectrometry .

Methods of Application

The method involves the use of dual solid-phase extraction and gas chromatography-mass spectrometry .

Results or Outcomes

The method allows for the simultaneous determination of these compounds in Tocotrienol Concentrates .

Excited State Kinetics Study

Benzo[G]chrysene has been used in the field of physical chemistry .

Application Summary

The excited state kinetics of Benzo[a]pyrene is significantly affected by the presence of oxygen .

Methods of Application

The kinetics of PtOEP is significantly quenched in the presence of benzo [a]pyrene .

Results or Outcomes

The decay of the ESA signal centered at 415 nm corresponds to the rise of a new ESA band at ∼460 nm .

Center for Cannabis and Natural Product Pharmaceuticals

Benzo[G]chrysene is used in the field of pharmaceutical chemistry .

Application Summary

The Center for Cannabis and Natural Product Pharmaceuticals (CCNPP) uses Benzo[G]chrysene in their research .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOIZKBKSZMVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173267 | |

| Record name | Benzo(g)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.232 g/cu cm | |

| Record name | Benzo(g)chrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Benzo[G]chrysene | |

Color/Form |

Needles from acetic acid | |

CAS RN |

196-78-1 | |

| Record name | Benzo[g]chrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(g)chrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000196781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(g)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[g]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(G)CHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7MQ64XU75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzo(g)chrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114.5 °C, MP: 114-115 °C | |

| Record name | Benzo(g)chrysene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。